ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester group, a triazole ring, and various methyl and phenyl groups
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and imidazole scaffolds, similar to stk867654, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that STK867654 may also interact with multiple targets.
Mode of Action
The exact mode of action of STK867654 is currently unknown due to the lack of specific information. Compounds with similar structures have been reported to interact with their targets, leading to various biological responses
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities . These activities suggest that STK867654 may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the carboxylate ester group. The triazole ring is then synthesized and attached to the thiophene ring through an amide linkage. Common reagents used in these reactions include acetic acid, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and triazole-containing molecules. Examples include:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate ester group but differ in other substituents.
1,2,3-Triazole derivatives: These molecules contain the triazole ring and may have similar biological activities.
Uniqueness
What sets ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-5-26-19(25)15-11(2)13(4)27-18(15)20-17(24)16-12(3)23(22-21-16)14-9-7-6-8-10-14/h6-10H,5H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSCRLBVNDBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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